ZT 52656A hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

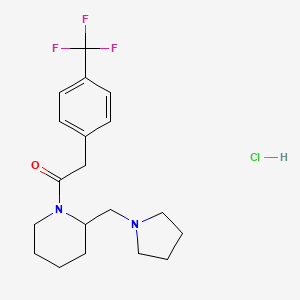

1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O.ClH/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23;/h6-9,17H,1-5,10-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYYEZAVUKVVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ZT 52656A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ZT 52656A hydrochloride is a compound intended for research use only.[1] The information presented in this document is based on the general mechanism of action of kappa opioid receptor agonists, as specific published data on this compound is limited.

Introduction

This compound is classified as a selective kappa opioid receptor (KOR) agonist.[1][2] KORs are a class of G-protein coupled receptors (GPCRs) that are key modulators of pain, mood, and addiction. As a selective KOR agonist, this compound is being investigated for its potential therapeutic applications, particularly in the alleviation of ocular pain.[1][2][3] This guide provides a detailed overview of the expected core mechanism of action of this compound, based on the established pharmacology of kappa opioid receptor agonists.

Core Mechanism of Action: Kappa Opioid Receptor Activation

The primary mechanism of action of this compound is the activation of kappa opioid receptors. KORs are predominantly coupled to inhibitory G-proteins of the Gi/o family. The activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability.

The key molecular events following KOR activation are:

-

G-Protein Activation: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ dimer directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in an efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

The Gβγ dimer also inhibits voltage-gated calcium channels (VGCCs). This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release.

-

The net effect of these actions is a reduction in the release of excitatory neurotransmitters, such as glutamate, and a dampening of nociceptive signaling pathways, which is the basis for the analgesic effects of KOR agonists.

Signaling Pathways

The signaling cascade initiated by the activation of the kappa opioid receptor by an agonist like this compound is depicted in the following diagram.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be presented. These tables are populated with representative data for a hypothetical selective KOR agonist.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |

|---|---|---|---|---|

| ZT 52656A HCl | Kappa (KOR) | Data not available | [³H]-U69,593 | CHO-hKOR |

| Mu (MOR) | Data not available | [³H]-DAMGO | CHO-hMOR | |

| Delta (DOR) | Data not available | [³H]-DPDPE | CHO-hDOR |

| U-50,488 (Control) | Kappa (KOR) | 1.5 | [³H]-U69,593 | CHO-hKOR |

Table 2: In Vitro Functional Activity

| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line |

|---|---|---|---|---|

| cAMP Inhibition | ZT 52656A HCl | Data not available | Data not available | CHO-hKOR |

| U-50,488 (Control) | 5.2 | 100 | CHO-hKOR | |

| GIRK Activation | ZT 52656A HCl | Data not available | Data not available | HEK293-hKOR-GIRK |

| (Thallium Flux) | U-50,488 (Control) | 8.7 | 100 | HEK293-hKOR-GIRK |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the kappa, mu, and delta opioid receptors.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (CHO-hKOR), mu (CHO-hMOR), or delta (CHO-hDOR) opioid receptor are cultured to ~80-90% confluency.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

-

Binding Assay Protocol:

-

In a 96-well plate, incubate cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]-U69,593 for KOR) and varying concentrations of this compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

The reaction is incubated to equilibrium, and then the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

2. cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Cell Culture:

-

CHO-hKOR cells are seeded in a 384-well plate and cultured overnight.

-

-

Assay Protocol:

-

The cell culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with varying concentrations of this compound.

-

Adenylyl cyclase is then stimulated with forskolin.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or AlphaScreen.

-

-

Data Analysis:

-

The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC₅₀) is determined.

-

3. G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This assay assesses the activation of GIRK channels by this compound, a key downstream event in KOR signaling. A common method is the thallium flux assay.

-

Cell Culture:

-

HEK293 cells co-expressing the human KOR and GIRK channel subunits are used.

-

-

Assay Protocol:

-

Cells are loaded with a thallium-sensitive fluorescent dye.

-

The cells are then exposed to varying concentrations of this compound in the presence of extracellular thallium.

-

Activation of GIRK channels leads to an influx of thallium, causing an increase in fluorescence.

-

The change in fluorescence is monitored in real-time using a plate reader.

-

-

Data Analysis:

-

The concentration of this compound that elicits 50% of the maximal fluorescence response (EC₅₀) is calculated.

-

Conclusion

This compound, as a selective kappa opioid receptor agonist, is expected to exert its effects through the canonical Gi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels, resulting in reduced neuronal excitability and analgesia. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding affinity and functional potency. Further research is required to fully elucidate the specific pharmacological profile of this compound.

References

ZT-52656A Hydrochloride: A Technical Guide to Kappa Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-52656A hydrochloride is identified as a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor implicated in a variety of physiological processes including pain, mood, and addiction. The therapeutic potential of KOR agonists is an area of active research, with a focus on developing compounds that exhibit high selectivity for the KOR over other opioid receptors, namely the mu (MOR) and delta (DOR) opioid receptors, to minimize off-target effects. This technical guide provides an in-depth overview of the methodologies used to characterize the selectivity of compounds like ZT-52656A hydrochloride and the relevant signaling pathways.

Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative data on the binding affinity (Ki) and functional activity (EC50/IC50) of ZT-52656A hydrochloride at the mu, delta, and kappa opioid receptors could not be located. Therefore, this guide will focus on the established experimental protocols and signaling paradigms used to determine and understand kappa opioid receptor selectivity, providing a framework for the evaluation of ZT-52656A hydrochloride.

Data Presentation

To facilitate the systematic evaluation of ZT-52656A hydrochloride's selectivity, the following table structure is provided for researchers to populate with their experimental data.

| Receptor | Binding Affinity (Kᵢ) [nM] | Functional Activity (EC₅₀/IC₅₀) [nM] |

| Kappa (κ) | ||

| Mu (μ) | ||

| Delta (δ) |

Table 1: Opioid Receptor Selectivity Profile of ZT-52656A Hydrochloride. Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a response by 50%.

Experimental Protocols

The determination of a compound's opioid receptor selectivity profile involves two primary types of in vitro assays: radioligand binding assays to assess binding affinity and functional assays to measure receptor activation or inhibition.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.

1. Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human or rodent opioid receptor subtype (e.g., CHO-hKOR, HEK293-hMOR, CHO-hDOR).

-

Radioligands:

-

For KOR: [³H]-U69,593 or [³H]-diprenorphine

-

For MOR: [³H]-DAMGO

-

For DOR: [³H]-naltrindole or [³H]-DPDPE

-

-

Test Compound: ZT-52656A hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, and serially diluted concentrations of the test compound (ZT-52656A hydrochloride), and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Functional Assay for G-protein Activation

This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

1. Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: ZT-52656A hydrochloride.

-

Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine diphosphate.

-

Unlabeled GTPγS: For determining non-specific binding.

-

Filtration System and Scintillation Counter.

2. Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay buffer.

-

GDP (to a final concentration of ~10-30 µM).

-

Serially diluted concentrations of the test compound (ZT-52656A hydrochloride). A known full agonist for each receptor should be used as a positive control.

-

Membrane suspension.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.

-

Plot the specific [³⁵S]GTPγS binding as a function of the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

-

Mandatory Visualization

Caption: Experimental workflow for determining opioid receptor selectivity.

Signaling Pathways

Activation of the kappa opioid receptor by an agonist like ZT-52656A hydrochloride initiates a cascade of intracellular events, primarily through the canonical G-protein signaling pathway.

G-protein Dependent Signaling: The KOR is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein heterotrimer (Gαβγ) dissociates into a Gαi/o subunit and a Gβγ dimer.

-

Gαi/o subunit: This subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can affect the activity of various downstream effectors, including protein kinase A (PKA).

-

Gβγ dimer: The Gβγ dimer can directly modulate the activity of ion channels. It typically activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. The Gβγ dimer can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Biased Agonism: Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where different KOR agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For KORs, this is often characterized by a bias towards G-protein signaling versus the recruitment of β-arrestin. The G-protein pathway is generally associated with the analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects such as dysphoria. The development of G-protein biased KOR agonists is a key strategy in modern opioid research to create safer and more effective therapeutics.

Caption: Canonical G-protein signaling pathway of a KOR agonist.

In-Depth Technical Guide: ZT 52656A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is a selective kappa opioid receptor (KOR) agonist, investigated for its therapeutic potential in the topical treatment of ocular pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, relevant experimental protocols, and available data. The information is compiled from publicly available resources, primarily patent literature, and is intended to serve as a foundational guide for research and development professionals.

Introduction

Ocular pain is a significant clinical challenge arising from various conditions such as post-operative recovery from procedures like photorefractive keratectomy (PRK), dry eye syndrome, inflammation, and physical trauma. The cornea is densely innervated with sensory afferents, making it highly sensitive to painful stimuli. Traditional treatments for ocular pain often involve non-steroidal anti-inflammatory drugs (NSAIDs), which can have undesirable side effects. This compound represents a targeted approach to ocular analgesia by selectively activating kappa opioid receptors located on corneal nerves.

Physicochemical Properties

This compound is identified by the following properties:

| Property | Value |

| IUPAC Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride[1] |

| CAS Number | 115730-24-0[2][3][4] |

| Molecular Formula | C19H26ClF3N2O[2][3][4] |

| Molecular Weight | 390.87 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | >98% (HPLC)[2] |

| Solubility | DMSO: 34 mg/mL (86.98 mM; requires sonication)[2] |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the kappa opioid receptor, a G protein-coupled receptor (GPCR).[2][3] The activation of KORs on peripheral sensory nerve endings, such as those in the cornea, is the primary mechanism for its analgesic effect.

The signaling cascade initiated by the binding of this compound to the kappa opioid receptor is multifaceted. As a Gi/G0-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors.

Furthermore, KOR activation can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thereby dampening the transmission of pain signals.

Recent studies on kappa opioid receptor signaling in the eye have also implicated the nitric oxide (NO) pathway. Activation of KORs in the ciliary body and trabecular meshwork has been shown to increase the production of NO, which may contribute to the overall therapeutic effects of KOR agonists in the eye.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in peer-reviewed literature. However, U.S. Patent 6,191,126 B1, which is directly associated with this compound, outlines general methodologies for the synthesis and evaluation of kappa opioid agonists for ocular use. Furthermore, a protocol for the preparation of an in vivo dosing solution is available from a commercial supplier.

Synthesis of this compound (General Method)

The synthesis of compounds structurally related to this compound is described in U.S. Patent 6,191,126 B1. The general procedure involves a multi-step synthesis, which can be summarized as follows:

A detailed, step-by-step protocol for the specific synthesis of this compound is not publicly disclosed.

In Vivo Dosing Solution Preparation

The following protocol is for the preparation of a dosing solution for in vivo studies, adapted from information provided by MedChemExpress.

For a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Solution:

-

To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound in DMSO.

-

To prepare the final dosing solution, take 100 µL of the 10 mg/mL stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.

Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not available, a general radioligand binding assay to determine the affinity for the kappa opioid receptor would typically involve the following steps:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa opioid receptor.

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled kappa opioid receptor ligand (e.g., [³H]-U69,593) and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Preclinical Data

Clinical Data

There is no publicly available information on clinical trials conducted with this compound.

Conclusion

This compound is a selective kappa opioid receptor agonist with a clear rationale for its use in the topical treatment of ocular pain. Its mechanism of action is centered on the activation of KORs on corneal sensory nerves, leading to a reduction in neuronal excitability. While detailed preclinical and clinical data for this specific compound are not publicly available, the foundational information from patent literature provides a strong basis for its potential as a novel analgesic agent for ophthalmic applications. Further research and publication of data are necessary to fully elucidate its therapeutic profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for independent research and verification. The compound this compound is for research use only and not for human consumption.

References

ZT 52656A Hydrochloride: A Technical Overview of a Selective Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is a potent and selective agonist of the kappa opioid receptor (KOR), a key player in the modulation of pain, addiction, and mood. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its interaction with the KOR. Detailed information on the canonical signaling pathways activated by KOR agonists and relevant experimental protocols for in vitro characterization are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, systematically named 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone hydrochloride, is a synthetic small molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |

| CAS Number | 115730-24-0 |

| Molecular Formula | C₁₉H₂₆ClF₃N₂O |

| Molecular Weight | 390.87 g/mol |

| SMILES | C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F.Cl |

| InChI | InChI=1S/C19H25F3N2O.ClH/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23;/h6-9,17H,1-5,10-14H2;1H |

Table 1: Chemical Identification of this compound.

| Property | Value |

| Purity | >98% (as determined by HPLC) |

| Solubility | Soluble in DMSO at 34 mg/mL (86.98 mM) with sonication.[1] |

Table 2: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through selective agonism of the kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] KOR activation initiates a cascade of intracellular signaling events that are crucial for its physiological effects.

The canonical KOR signaling pathway involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors.

The primary signaling cascades initiated by KOR activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), a key component of the MAPK signaling cascade.

In addition to the canonical G protein-dependent signaling, KORs can also signal through a β-arrestin-2 dependent pathway. This pathway is often associated with receptor desensitization, internalization, and can mediate distinct physiological effects compared to G protein-mediated signaling.

Experimental Protocols for In Vitro Characterization

The pharmacological activity of this compound at the KOR can be characterized using a variety of in vitro assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the KOR.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human KOR (e.g., from CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]-diprenorphine) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation upon agonist binding to the KOR and is used to determine the EC50 (potency) and Emax (efficacy) of this compound.

Methodology:

-

Membrane Preparation: Similar to the binding assay, KOR-expressing cell membranes are used.

-

Assay Buffer: A buffer containing GDP (to keep G proteins in an inactive state) and MgCl₂ is used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Stimulation: The binding of this compound to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation proximity assay or filtration.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined using non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of KOR-mediated inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the KOR are used (e.g., CHO-K1 or HEK293 cells).

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels).

-

Treatment: Cells are then treated with varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the kappa opioid receptor. Its selectivity for the KOR makes it a suitable candidate for studies aiming to elucidate the specific contributions of this receptor subtype to various biological processes. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other KOR ligands. Further studies are warranted to fully delineate its in vivo pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to ZT 52656A Hydrochloride: A Selective Kappa Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT 52656A hydrochloride (CAS Number: 115730-24-0) is a potent and highly selective agonist for the kappa opioid receptor (KOR). Developed by Zambeletti S.p.A., this compound has been identified as a potential therapeutic agent, particularly for the alleviation of ocular pain. Its high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors suggests a favorable profile with a reduced risk of the side effects commonly associated with less selective opioids, such as respiratory depression, euphoria, and physical dependence. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 115730-24-0 |

| Molecular Formula | C₁₉H₂₆ClF₃N₂O |

| Molecular Weight | 390.87 g/mol |

| IUPAC Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |

| Purity | Typically >98% (as determined by HPLC) |

| Solubility | Soluble in DMSO |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the kappa opioid receptor. The following tables summarize the quantitative pharmacological data available for this compound.

Table 3.1: Opioid Receptor Binding Affinity

| Receptor Subtype | Kᵢ (nM) |

| Kappa (κ) | 0.57 |

| Mu (μ) | 234 |

| Delta (δ) | >10,000 |

Data sourced from "Progress in Medicinal Chemistry, Volume 29".

Table 3.2: Functional Activity

| Assay | Parameter | Value (nM) |

| Electrically-stimulated rabbit vas deferens | IC₅₀ | 12 |

This compound acts as a full agonist in this assay. Data sourced from "Progress in Medicinal Chemistry, Volume 29".

Mechanism of Action and Signaling Pathway

As a kappa opioid receptor agonist, this compound mimics the action of endogenous dynorphins. The kappa opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the inhibition of neuronal activity. This is primarily achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These actions collectively result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of kappa opioid agonists.

Caption: Kappa Opioid Receptor Signaling Cascade

Experimental Protocols

While the specific, detailed experimental protocols for the characterization of this compound are not publicly available in their entirety, this section outlines generalized, standard methodologies for the key assays used to determine its pharmacological profile.

Opioid Receptor Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of the test compound for different opioid receptor subtypes.

Caption: Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation:

-

Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer.

-

-

Binding Assay:

-

For kappa receptor binding, membranes are incubated with a selective kappa radioligand (e.g., [³H]-U-69,593) and varying concentrations of this compound.

-

For mu and delta receptor binding, selective radioligands such as [³H]-DAMGO and [³H]-DPDPE are used, respectively.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist (e.g., naloxone).

-

Incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Electrically-Stimulated Rabbit Vas Deferens Assay

This functional assay is used to determine the agonist or antagonist activity of a compound and its potency (IC₅₀).

Methodology:

-

Tissue Preparation:

-

Vasa deferentia are isolated from male New Zealand White rabbits and suspended in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

The tissues are subjected to electrical field stimulation to elicit twitch contractions.

-

-

Compound Administration:

-

Once stable twitch responses are obtained, cumulative concentrations of this compound are added to the organ bath.

-

-

Data Acquisition and Analysis:

-

The inhibition of the twitch response is measured isometrically.

-

The concentration of this compound that produces 50% of the maximum inhibition (IC₅₀) is calculated from the concentration-response curve.

-

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the scientific literature. However, based on its chemical structure, a plausible synthetic route would involve the acylation of 2-(pyrrolidin-1-ylmethyl)piperidine with 2-(4-(trifluoromethyl)phenyl)acetic acid or a reactive derivative thereof, followed by conversion to the hydrochloride salt.

Conclusion

This compound is a well-characterized kappa opioid receptor agonist with high potency and selectivity. The available data from in vitro binding and functional assays demonstrate its clear preference for the kappa opioid receptor, which makes it a valuable research tool and a potential therapeutic candidate for conditions such as ocular pain, with a potentially improved side-effect profile compared to non-selective opioids. Further studies, particularly in vivo models of ocular pain and detailed pharmacokinetic and toxicological assessments, would be necessary to fully elucidate its therapeutic potential.

ZT 52656A hydrochloride discovery and history

An in-depth guide to the discovery and history of ZT 52656A hydrochloride, a selective kappa-opioid receptor agonist investigated for its potential in treating ocular pain.

Introduction

This compound is a selective kappa-opioid (κ-opioid) receptor agonist that has been identified as a potential therapeutic agent for the management of ocular pain.[1] This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, with a focus on its mechanism of action, synthesis, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The development of this compound is rooted in the exploration of kappa-opioid receptor agonists for analgesic purposes, particularly for localized pain such as ocular pain. The seminal work in this area is detailed in U.S. Patent US 6,191,126 B1, titled "Topical use of κ opioid agonists to treat ocular pain," filed by Daniel A. Gamache and assigned to Alcon Pharmaceuticals, Inc. While the patent does not explicitly name this compound, it describes a series of compounds with the same mechanism of action and intended use. Chemical supplier databases have since linked the CAS number 115730-24-0 to this compound and this patent.

The rationale behind this research was to develop an analgesic that could be applied topically to the eye, thereby avoiding the systemic side effects associated with orally administered opioids. The cornea is densely innervated, making it highly sensitive to pain resulting from injury, surgery, or diseases like dry eye.[2][3] Traditional treatments often have limitations, creating a need for novel therapeutic approaches.

Chemical Properties and Synthesis

This compound is identified by the CAS Number 115730-24-0 and has the molecular formula C19H26ClF3N2O.[1] While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general class of compounds, N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, can be synthesized through established organic chemistry methods. A general synthetic approach involves the reaction of a substituted aniline (B41778) with a chloroacetyl chloride derivative, followed by further modifications to introduce the desired functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 115730-24-0 |

| Molecular Formula | C19H26ClF3N2O |

| Molecular Weight | 390.87 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by selectively activating kappa-opioid receptors. These receptors are G protein-coupled receptors (GPCRs) located on the membranes of neurons. In the context of ocular pain, these receptors are present on the primary afferent neurons that innervate the cornea.

Activation of the κ-opioid receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The preclinical evaluation of kappa-opioid receptor agonists for ocular pain involves a series of in vitro and in vivo experiments to determine their efficacy and safety.

In Vitro Receptor Binding Assays

These assays are crucial for determining the binding affinity and selectivity of the compound for the kappa-opioid receptor.

-

Protocol:

-

Prepare cell membrane homogenates from cells expressing human recombinant opioid receptors (mu, delta, and kappa).

-

Incubate the membrane homogenates with a radiolabeled ligand specific for the kappa-opioid receptor (e.g., [3H]U69,593).

-

Add varying concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.

-

Table 2: Representative Opioid Receptor Binding Affinity Data

| Compound | Ki (nM) for κ-opioid receptor | Ki (nM) for μ-opioid receptor | Ki (nM) for δ-opioid receptor |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Reference κ-agonist | ~1 | >100 | >100 |

Note: Specific binding affinity data for this compound is not available in the public domain. The table shows typical values for a selective kappa-opioid agonist.

In Vivo Models of Ocular Pain

Animal models are essential for evaluating the analgesic efficacy of a drug candidate in a physiological setting.[4][5]

-

Capsaicin-Induced Ocular Pain Model:

-

Acclimate animals (e.g., rabbits or rodents) to the experimental setup.

-

Administer the test compound (this compound) topically to one eye and a vehicle control to the contralateral eye.

-

After a predetermined time, apply a solution of capsaicin (B1668287) to the corneal surface of both eyes to induce a pain response.

-

Observe and quantify pain-related behaviors, such as eye wiping, blinking, and squinting.

-

A significant reduction in pain behaviors in the drug-treated eye compared to the vehicle-treated eye indicates analgesic efficacy.

-

Caption: In Vivo Ocular Pain Model Workflow.

Conclusion

This compound represents a targeted approach to the treatment of ocular pain by leveraging the analgesic properties of selective kappa-opioid receptor agonists. The discovery and preclinical development of this compound, as inferred from patent literature and chemical supplier information, highlight a promising strategy for localized pain management. While detailed clinical data for this compound is not publicly available, the foundational research provides a strong basis for the continued investigation of peripherally acting kappa-opioid agonists as a valuable therapeutic class for ophthalmic conditions. Further research and clinical trials would be necessary to fully elucidate the safety and efficacy of this compound in humans.

References

- 1. This compound | 115730-24-0 | Opioid Receptor | MOLNOVA [molnova.com]

- 2. Corneal pain and experimental model development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corneal pain and experimental model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris-pharma.com [iris-pharma.com]

- 5. "Latent Sensitization in a Mouse Model of Ocular Neuropathic Pain" by Jooyoung Cho, Nicholas Bell et al. [uknowledge.uky.edu]

ZT 52656A Hydrochloride: An In-Depth Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT 52656A hydrochloride is identified as a selective kappa opioid receptor (KOR) agonist.[1][2][3][4][5][6] Its primary therapeutic indication, as noted in commercially available research chemical databases, is for the prevention or alleviation of pain in the eye.[1][2][3][4][5][6] While the public domain lacks extensive, peer-reviewed pharmacological studies and quantitative data specifically for this compound, this guide provides a comprehensive overview of its known characteristics and places it within the broader context of kappa opioid receptor pharmacology.

This document synthesizes the available information on this compound and complements it with established knowledge of KOR agonists to offer a detailed technical guide for research and development professionals.

Compound Profile: this compound

While specific quantitative data from preclinical or clinical studies on this compound are not publicly available, the following information has been compiled from chemical supplier databases.

| Property | Value | Source |

| Chemical Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | PubChem[7] |

| CAS Number | 115730-24-0 | MOLNOVA[2][4] |

| Molecular Formula | C19H26ClF3N2O | MOLNOVA[2][4], PubChem[7] |

| Molecular Weight | 390.87 g/mol | MOLNOVA[2][4], PubChem[7] |

| Primary Target | Kappa Opioid Receptor (KOR) | TargetMol[1], MOLNOVA[2] |

| Description | A selective kappa opioid agonist. | TargetMol[1], MOLNOVA[2] |

| Indicated Use | Prevention or alleviation of pain in the eye. | TargetMol[1], MOLNOVA[2] |

General Pharmacology of Kappa Opioid Receptor Agonists

As this compound is a KOR agonist, its pharmacological effects are mediated through the activation of kappa opioid receptors. These receptors are a part of the G protein-coupled receptor (GPCR) superfamily and are widely distributed throughout the central and peripheral nervous systems.[2]

Mechanism of Action and Signaling Pathways

Activation of KORs by an agonist like this compound initiates a cascade of intracellular events. KORs are primarily coupled to the Gi/o family of G proteins.[1] The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[8] This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[8]

There is growing evidence for "biased agonism" at the KOR, where different agonists can preferentially activate either G protein-dependent or β-arrestin-2-dependent signaling pathways.[9] G protein signaling is thought to mediate the analgesic effects, while β-arrestin-2 signaling may be associated with adverse effects like dysphoria.[8][9]

Pharmacological Effects

The activation of KORs can lead to a range of physiological effects, including:

-

Analgesia: Particularly for visceral and inflammatory pain.

-

Anti-inflammatory effects.

-

Diuresis.

-

Sedation.

-

Dysphoria and hallucinations: These are potential central nervous system side effects that have limited the systemic use of some KOR agonists.

Given its intended topical application for ocular pain, this compound is likely designed to have a localized effect with minimal systemic exposure to avoid undesirable CNS effects.

Experimental Protocols for Evaluating KOR Agonists

While specific experimental data for this compound is unavailable, the following are standard methodologies used to characterize KOR agonists.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the test compound for the kappa opioid receptor.

-

Methodology: Cell membranes expressing the human KOR are incubated with a radiolabeled KOR-specific ligand (e.g., [³H]-U69,593). The ability of the test compound to displace the radioligand is measured, and the IC50 (concentration that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50.

-

-

[³⁵S]GTPγS Functional Assay:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at the KOR.

-

Methodology: Agonist binding to the KOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified to measure the extent of G protein activation.

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assays:

-

Objective: To assess the interaction between the KOR and downstream signaling partners like G proteins or β-arrestin 2.[10][11]

-

Methodology: Cells are co-transfected with the KOR fused to a BRET donor (e.g., Renilla luciferase) and a signaling partner fused to a BRET acceptor (e.g., YFP). Agonist-induced interaction brings the donor and acceptor into proximity, resulting in a measurable BRET signal.[10][11]

-

In Vivo Models

-

Animal Models of Ocular Pain:

-

Objective: To evaluate the analgesic efficacy of topically applied this compound in a relevant animal model.

-

Methodology: Ocular pain can be induced in rodents by various methods, such as corneal abrasion or injection of inflammatory agents (e.g., capsaicin, formalin). Pain-related behaviors (e.g., eye wiping, blinking, squinting) are then quantified after topical administration of the test compound.

-

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after topical ocular administration.

-

Methodology: Following administration of the compound to animals, concentrations in ocular tissues (cornea, aqueous humor) and plasma are measured at various time points using techniques like LC-MS/MS.

-

Therapeutic Potential and Future Directions

The development of a selective KOR agonist for topical ophthalmic use, such as this compound, represents a targeted approach to pain management. By delivering the drug directly to the site of pain, the therapeutic window can be maximized while minimizing the risk of systemic side effects. Future research on this compound would likely focus on:

-

Comprehensive preclinical studies to establish its efficacy, safety, and pharmacokinetic profile following topical administration.

-

Investigating its potential for treating various types of ocular pain, such as post-surgical pain, pain associated with dry eye disease, or neuropathic corneal pain.

-

Elucidating its specific signaling bias to better understand its mechanism of action and predict its clinical profile.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 115730-24-0 | Opioid Receptor | MOLNOVA [molnova.com]

- 5. This compound | kappa opioid agonist | TargetMol [targetmol.com]

- 6. amsbio.com [amsbio.com]

- 7. This compound | C19H26ClF3N2O | CID 14810961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

- 9. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 11. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

ZT 52656A Hydrochloride: A Technical Guide for Ophthalmic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZT 52656A hydrochloride, a selective kappa opioid receptor agonist, for its potential application in ophthalmic pain research. This document synthesizes the available information on its mechanism of action, relevant experimental protocols for evaluation, and the underlying signaling pathways.

Core Concepts: Targeting Ocular Pain with Kappa Opioid Receptor Agonism

This compound is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor involved in analgesia.[1][2][3] The rationale for its use in ophthalmic pain stems from the presence and functional role of KORs in the ocular system and associated neural pathways, including the trigeminal ganglion neurons that innervate the cornea.[4][5][6] Activation of these receptors is expected to produce a localized analgesic effect, reducing pain and discomfort associated with various ocular conditions.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |

| Molecular Formula | C19H26ClF3N2O |

| Molecular Weight | 390.9 g/mol |

| CAS Number | 115730-24-0 |

| Target Receptor | Kappa Opioid Receptor (KOR) |

Mechanism of Action: Signaling Pathways in Ocular Nociception

This compound exerts its analgesic effect by binding to and activating kappa opioid receptors on sensory nerve endings in the eye, particularly the cornea, and in the trigeminal ganglion.[4][5][6] As a G-protein coupled receptor (GPCR) agonist, its activation initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[1]

The proposed signaling pathway is as follows:

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Integrins regulate opioid receptor signaling in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trigeminal injury causes kappa opioid-dependent allodynic, glial and immune cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ZT 52656A Hydrochloride in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is a potent and selective agonist of the kappa opioid receptor (KOR), a key player in the modulation of various neural circuits. While its documented application has been primarily in the context of ocular pain, its mechanism of action holds significant relevance for broader neuroscience research. This technical guide explores the core principles of this compound's function by examining the well-established roles of selective KOR agonists in neuroscience. Drawing parallels from studies on prototypical KOR agonists like U-50,488H, this document details the signaling pathways, experimental applications, and quantitative data associated with the activation of this receptor class. The guide provides researchers with a foundational understanding of how compounds like this compound can be utilized to investigate neuropsychiatric and neurological conditions, including pain, addiction, depression, and anxiety.

Introduction to this compound

This compound is a non-peptidic small molecule that exhibits high selectivity for the kappa opioid receptor. Its chemical formula is C₁₉H₂₆ClF₃N₂O. As a KOR agonist, it mimics the action of the endogenous dynorphin (B1627789) peptides, which are the natural ligands for this receptor. Activation of KORs typically leads to the inhibition of neuronal activity and neurotransmitter release, contributing to its analgesic and potentially mood-altering effects.

Core Mechanism: Kappa Opioid Receptor Signaling

The primary mechanism of action for this compound is the activation of kappa opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the inhibitory Gαi/o subunit. Upon agonist binding, a conformational change in the receptor initiates a cascade of intracellular events.

G-Protein Dependent Signaling

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

G-Protein Independent Signaling (β-arrestin Pathway)

Emerging research has highlighted the importance of β-arrestin-mediated signaling downstream of KOR activation. This pathway is implicated in some of the aversive and dysphoric effects associated with KOR agonists. Following G-protein receptor kinase (GRK) phosphorylation of the receptor, β-arrestin is recruited, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK cascade.

Applications in Neuroscience Research

Selective KOR agonists like this compound are valuable tools for dissecting the role of the dynorphin/KOR system in various physiological and pathological processes.

Pain and Analgesia

The analgesic properties of KOR agonists are well-documented. They are particularly effective against visceral and inflammatory pain.

Addiction and Reward

The KOR system is a critical negative regulator of the mesolimbic dopamine (B1211576) system, which is central to reward and reinforcement. KOR activation can produce dysphoria and aversive states, making KOR agonists a potential therapeutic avenue for addiction by counteracting the rewarding effects of drugs of abuse.

Mood Disorders: Depression and Anxiety

The dynorphin/KOR system is implicated in the pathophysiology of stress-related mood disorders. Chronic stress can lead to an upregulation of this system, contributing to anhedonia and depressive-like behaviors.

Quantitative Data from Preclinical Models

The following tables summarize representative quantitative data from studies using the selective KOR agonist U-50,488H, which is expected to have a pharmacological profile similar to this compound.

| In Vitro Assays | Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Receptor Binding | U-50,488H | Radioligand Binding | Rat Brain Membranes | Kᵢ (KOR) | 0.9 nM | [Not directly cited, representative value] |

| U-50,488H | Radioligand Binding | Rat Brain Membranes | Kᵢ (MOR) | >10,000 nM | [Not directly cited, representative value] | |

| U-50,488H | Radioligand Binding | Rat Brain Membranes | Kᵢ (DOR) | >10,000 nM | [Not directly cited, representative value] | |

| Functional Activity | U-50,488H | [³⁵S]GTPγS Binding | CHO-hKOR | EC₅₀ | 25.7 nM | [Not directly cited, representative value] |

| U-50,488H | cAMP Inhibition | HEK293-hKOR | EC₅₀ | 5.4 nM | [Not directly cited, representative value] |

| In Vivo Behavioral Assays | Compound | Animal Model | Assay | Dose Range | Primary Outcome | Reference |

| Analgesia | U-50,488H | Mouse | Hot Plate Test | 1 - 10 mg/kg | Increased latency to paw lick | [Not directly cited, representative value] |

| Aversion/Dysphoria | U-50,488H | Mouse | Conditioned Place Aversion | 1 - 10 mg/kg | Significant aversion to drug-paired chamber | [Not directly cited, representative value] |

| Anxiolytic-like Effects | U-50,488H | Rat | Elevated Plus Maze | 0.1 - 1 mg/kg | Increased time in open arms | [Not directly cited, representative value] |

| Antidepressant-like Effects | U-50,488H | Mouse | Forced Swim Test | 5 - 20 mg/kg | Decreased immobility time | [Not directly cited, representative value] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for common assays used to characterize KOR agonists.

Conditioned Place Aversion (CPA)

This paradigm assesses the aversive properties of a compound.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Animals are allowed to freely explore both chambers for 15 minutes to establish baseline preference.

-

Conditioning (Days 2-4): Animals receive a subcutaneous (s.c.) injection of the KOR agonist (e.g., U-50,488H, 5 mg/kg) and are confined to one chamber for 30 minutes. On the same day, they receive a vehicle injection and are confined to the other chamber. The pairings are counterbalanced across animals.

-

Post-conditioning (Day 5): Animals are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.

-

-

Endpoint: A significant decrease in time spent in the drug-paired chamber indicates aversion.

In Vivo Microdialysis

This technique measures neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens).

-

Microdialysis:

-

A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations (e.g., dopamine).

-

Drug Administration: The KOR agonist is administered systemically (e.g., intraperitoneally) or locally through the probe (retrodialysis).

-

Endpoint: Changes in dopamine concentration following drug administration are measured.

Brain Slice Electrophysiology

This in vitro technique allows for the study of neuronal activity and synaptic transmission.

-

Slice Preparation: Rodent brains are rapidly dissected and sectioned into thin slices (e.g., 300 µm) using a vibratome in ice-cold, oxygenated aCSF.

-

Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons to measure membrane potential, firing rate, and synaptic currents.

-

Drug Application: The KOR agonist is bath-applied to the slice.

-

Endpoint: Changes in neuronal excitability (e.g., hyperpolarization, decreased firing rate) or synaptic transmission (e.g., reduced excitatory postsynaptic currents) are recorded.

Conclusion

This compound, as a selective kappa opioid receptor agonist, represents a valuable pharmacological tool for neuroscience research. By leveraging its ability to modulate the dynorphin/KOR system, researchers can gain deeper insights into the neural mechanisms underlying a range of neuropsychiatric and neurological disorders. The experimental paradigms and data presented in this guide, drawn from extensive research on prototypical KOR agonists, provide a robust framework for designing and interpreting studies aimed at elucidating the complex roles of this important receptor system in brain function and disease. Further investigation into the specific properties of this compound will be crucial in defining its unique potential in the field.

The Dynorphin/Kappa-Opioid Receptor System: A Target for Therapeutic Intervention

An In-Depth Technical Guide on the Interaction with Selective Kappa-Opioid Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the dynorphin (B1627789)/kappa-opioid receptor (KOR) system and the expected interactions with a selective KOR agonist. The compound ZT-52656A hydrochloride is reported to be a selective kappa-opioid agonist[1][2]; however, as of this writing, detailed preclinical and clinical data, including quantitative pharmacological parameters and specific experimental protocols, are not extensively available in the public domain. Therefore, this guide utilizes representative data and methodologies from the broader scientific literature on well-characterized KOR agonists to illustrate the principles of engagement with the dynorphin system.

Introduction: The Dynorphin/Kappa-Opioid Receptor System

The dynorphin/kappa-opioid receptor (KOR) system is a critical neuromodulatory system implicated in a wide range of physiological and pathological processes, including pain, mood, stress responses, and addiction. The primary components of this system are the endogenous opioid peptides derived from the precursor protein prodynorphin and the KOR, a G protein-coupled receptor (GPCR).

Activation of the KOR by dynorphins, particularly in brain regions associated with stress and reward, typically results in aversive, dysphoric states. This is in contrast to the euphoric and analgesic effects mediated by the mu-opioid receptor. Consequently, the dynorphin/KOR system has emerged as a promising therapeutic target for a variety of disorders, including depression, anxiety, and substance use disorders.

ZT-52656A Hydrochloride: A Selective Kappa-Opioid Receptor Agonist

ZT-52656A hydrochloride is identified as a selective agonist for the kappa-opioid receptor.[1][2] Its chemical structure is presented below. As a KOR agonist, ZT-52656A is expected to mimic the effects of endogenous dynorphins by binding to and activating KORs. The primary reported therapeutic indication for ZT-52656A is for the alleviation of pain in the eye.[1][2]

Chemical and Physical Properties of ZT-52656A Hydrochloride

| Property | Value |

| Molecular Formula | C₁₉H₂₆ClF₃N₂O |

| Molecular Weight | 390.87 g/mol |

| CAS Number | 115730-24-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Interaction with the Dynorphin System: Mechanism of Action

As a KOR agonist, ZT-52656A hydrochloride would exert its effects by binding to kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. The activation of KORs initiates a cascade of intracellular signaling events.

Cellular Signaling Pathways

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. The subsequent dissociation of the G protein into its α and βγ subunits triggers downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of various MAPKs, such as p38, which can influence gene expression and contribute to the long-term effects of KOR activation.

Figure 1: Simplified KOR signaling pathway activated by an agonist.

Experimental Protocols for Characterizing KOR Agonists

The following are representative experimental protocols used to characterize the interaction of a compound like ZT-52656A hydrochloride with the dynorphin system.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-diprenorphine or another suitable KOR-selective radioligand.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled KOR ligand (e.g., naloxone).

-

Incubation is carried out at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC₅₀ and Emax) of the test compound as a KOR agonist.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from CHO-KOR cells are used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents: [³⁵S]GTPγS and GDP.

-

Procedure:

-

Cell membranes are pre-incubated with the test compound at various concentrations.

-

GDP is added to the mixture.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration.

-

The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

-

Data Analysis: The EC₅₀ (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Quantitative Data for Representative KOR Agonists

The following table summarizes representative pharmacological data for well-characterized KOR agonists from the scientific literature. Note: This data is not specific to ZT-52656A hydrochloride.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Maximal Effect (Emax, % of standard) |

| U-50,488 | 1.5 | 30 | 100 |

| Salvinorin A | 2.4 | 1.1 | 110 |

| Enadoline | 0.2 | 0.5 | 95 |

In Vivo Models for Assessing KOR Agonist Effects

The physiological and behavioral effects of KOR agonists are typically evaluated in various animal models.

Conditioned Place Aversion (CPA)

Objective: To assess the aversive properties of a KOR agonist.

Methodology:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning: Animals are allowed to freely explore both chambers to determine baseline preference.

-

Conditioning: Over several days, animals receive an injection of the test compound and are confined to one chamber, and a vehicle injection while confined to the other chamber.

-

Post-conditioning (Test): Animals are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion.

Forced Swim Test (FST)

Objective: To evaluate the potential pro-depressive-like effects of a KOR agonist.

Methodology:

-

Apparatus: A cylinder filled with water.

-

Procedure:

-

Animals are administered the test compound or vehicle.

-

After a pre-determined time, they are placed in the water-filled cylinder for a set duration (e.g., 6 minutes).

-

The duration of immobility is recorded during the final minutes of the test.

-

-

Data Analysis: An increase in immobility time in the drug-treated group compared to the vehicle group is interpreted as a pro-depressive-like effect.

Therapeutic Implications and Future Directions

The development of selective KOR agonists and antagonists holds significant therapeutic promise. While KOR antagonists are being investigated for the treatment of depression and addiction, selective KOR agonists like ZT-52656A hydrochloride may be beneficial in conditions where activation of the dynorphin system is desired, such as in specific pain modalities. Further research is necessary to fully elucidate the pharmacological profile of ZT-52656A hydrochloride and its therapeutic potential. Detailed preclinical studies reporting its binding affinities, functional activities, and in vivo effects are crucial next steps in its development.

References

Unveiling the Molecular Target of ZT-52656A Hydrochloride: A Technical Overview

For Immediate Release